molecular formula C20H14O2 B12819768 cis-Benzo(a)pyrene-7,8-dihydrodiol CAS No. 76188-90-4

cis-Benzo(a)pyrene-7,8-dihydrodiol

Cat. No.: B12819768
CAS No.: 76188-90-4
M. Wt: 286.3 g/mol
InChI Key: YDXRLMMGARHIIC-XLIONFOSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-Benzo(a)pyrene-7,8-dihydrodiol (B[a]P-7,8-dihydrodiol) is a critical proximate carcinogen and metabolic intermediate of the environmental pollutant Benzo[a]pyrene (BaP) . Research demonstrates that this compound is more carcinogenic than its parent compound, BaP, in animal models, making it invaluable for studying the mechanisms of polycyclic aromatic hydrocarbon (PAH)-induced carcinogenesis . Its primary research value lies in its role as the direct precursor to the ultimate carcinogen, Benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide (BPDE) . The metabolic activation of BaP is a multi-step process initiated by cytochrome P450 enzymes (CYP1A1, CYP1B1) and epoxide hydrolase . The first oxidation forms BaP-7,8-epoxide, which is then hydrolyzed by epoxide hydrolase to form the cis-7,8-dihydrodiol . A subsequent epoxidation event then converts this compound into the highly reactive BPDE . This ultimate carcinogen is a potent mutagen that exerts its genotoxic effects by forming covalent adducts with DNA, primarily at the N2 position of guanine, which leads to DNA helix distortion and mutations . These mutations can inactivate tumor suppressor genes, such as p53, and are a fundamental initiating event in chemical carcinogenesis . Consequently, this compound is essential for researchers investigating DNA adduct formation, mutagenicity, metabolic pathways of PAHs, and the molecular etiology of cancers associated with tobacco smoke and environmental pollution . It is also used in studies focusing on oxidative stress and the development of chemopreventive strategies . This product is offered for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

76188-90-4

Molecular Formula

C20H14O2

Molecular Weight

286.3 g/mol

IUPAC Name

(7S,8R)-7,8-dihydrobenzo[a]pyrene-7,8-diol

InChI

InChI=1S/C20H14O2/c21-17-9-8-14-15-7-6-12-3-1-2-11-4-5-13(19(15)18(11)12)10-16(14)20(17)22/h1-10,17,20-22H/t17-,20+/m1/s1

InChI Key

YDXRLMMGARHIIC-XLIONFOSSA-N

Isomeric SMILES

C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C=C[C@H]([C@H]5O)O)C=C2

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C=CC(C5O)O)C=C2

Origin of Product

United States

Preparation Methods

The synthesis of cis-Benzo(a)pyrene-7,8-dihydrodiol typically involves the enzymatic or chemical reduction of benzo(a)pyrene-7,8-epoxide. This reaction is catalyzed by epoxide hydrolase, which converts the epoxide group into a dihydrodiol group . The reaction conditions generally include the presence of a suitable solvent and a controlled temperature to ensure the stability of the product. Industrial production methods may involve the use of microbial or enzymatic systems to achieve the desired conversion efficiently .

Chemical Reactions Analysis

cis-Benzo(a)pyrene-7,8-dihydrodiol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions include benzo(a)pyrene-7,8-dione and other dihydrodiol derivatives .

Scientific Research Applications

Metabolic Pathways

Cis-Benzo(a)pyrene-7,8-dihydrodiol is primarily formed through the enzymatic metabolism of benzo(a)pyrene by cytochrome P450 enzymes. This compound can further undergo oxidation to form reactive epoxides, which are known to interact with DNA, leading to mutagenic and carcinogenic effects. The metabolic activation of benzo(a)pyrene involves several steps:

  • Hydroxylation : Initial hydroxylation at the 7 and 8 positions.
  • Formation of Dihydrodiols : The conversion of benzo(a)pyrene to this compound.
  • Epoxidation : Further oxidation can yield benzo(a)pyrene-7,8-diol-9,10-epoxide, a potent electrophile that forms DNA adducts.

This metabolic pathway highlights the importance of this compound as a precursor in the formation of more reactive metabolites that can lead to cellular damage and cancer .

Toxicological Implications

This compound has been implicated in various toxicological studies due to its ability to form stable DNA adducts. These adducts can result in mutations that contribute to carcinogenesis. Research indicates that exposure to this compound leads to:

  • DNA Damage : Formation of covalent bonds with DNA bases, particularly guanine.
  • Mutagenesis : Induction of mutations in critical oncogenes such as K-Ras and tumor suppressor genes like TP53.
  • Tumor Formation : In vivo studies have demonstrated that intratracheal administration of benzo(a)pyrene results in lung tumors in animal models .

Environmental Applications

The environmental degradation of benzo(a)pyrene and its metabolites, including this compound, has been studied extensively. Microbial degradation offers a promising method for bioremediation:

  • Biodegradation by Microorganisms : Certain bacteria such as Mycobacterium vanbaalenii and Sphingomonas yanoikuyae have shown the capability to degrade benzo(a)pyrene into less harmful products, including this compound .
  • Environmental Monitoring : The presence of this compound can serve as a biomarker for pollution from PAHs in contaminated sites.

Case Studies

Several studies have documented the effects and applications of this compound:

StudyFocusFindings
Heinrich et al., 1986Tumor inductionDemonstrated that intratracheal administration leads to respiratory tumors in mice .
Mass et al., 1993DNA Adduct FormationIdentified major stable DNA adducts in lung tissue from treated mice .
Shen et al., 2006Mutational SpectraFound that exposure led to G→T transversions mirroring mutations found in human lung cancers .
PMC321301Microbial DegradationDocumented the ability of specific bacteria to metabolize benzo(a)pyrene into less harmful compounds .

Comparison with Similar Compounds

Comparison with Similar Compounds

However, based on broader scientific literature, key comparisons can be inferred:

Table 1: Comparative Properties of PAH Dihydrodiol Metabolites

Compound Parent PAH Metabolic Pathway Carcinogenicity Potential Key Reactivity Features
cis-Benzo(a)pyrene-7,8-dihydrodiol Benzo(a)pyrene P450 oxidation → epoxidation High (DNA adduct formation) Electrophilic diol-epoxide intermediates
cis-Dibenzo(a,l)pyrene-11,12-dihydrodiol Dibenzo(a,l)pyrene Similar P450-mediated pathway Extremely high (greater DNA affinity) Enhanced bay-region reactivity
cis-Chrysene-1,2-dihydrodiol Chrysene Epoxide hydrolysis Moderate Reduced electrophilicity compared to B[a]P

Key Findings:

Electrophilic Reactivity: this compound’s carcinogenicity arises from its conversion to diol-epoxides, which form covalent bonds with DNA bases. This reactivity is shared with other bay-region dihydrodiols (e.g., dibenzo(a,l)pyrene metabolites) but is less pronounced in non-bay-region analogs like chrysene derivatives .

Metabolic Stability : Unlike benzathine benzylpenicillin (CAS 1538-09-6, ), which is a stable antibiotic salt, PAH dihydrodiols are transient intermediates with high chemical reactivity, limiting their direct detection in environmental samples.

Biological Activity

Cis-Benzo(a)pyrene-7,8-dihydrodiol (cis-BP-7,8-DHD) is a significant metabolite of benzo(a)pyrene (BaP), a polycyclic aromatic hydrocarbon recognized for its potent carcinogenic properties. The biological activity of cis-BP-7,8-DHD is primarily linked to its role in DNA damage, mutagenesis, and the subsequent development of cancer.

Metabolic Pathway

The metabolism of BaP involves several enzymatic transformations leading to the formation of cis-BP-7,8-DHD. The pathway can be summarized as follows:

  • Activation by Cytochrome P450 Enzymes : BaP is first oxidized by cytochrome P450 enzymes to form benzo(a)pyrene-7,8-epoxide.
  • Hydration to Dihydrodiol : The epoxide undergoes hydration by epoxide hydrolase to yield cis-BP-7,8-DHD.
  • Formation of Ultimate Carcinogen : Cis-BP-7,8-DHD can further oxidize to produce benzo(a)pyrene-7,8-dione and subsequently the highly reactive benzo(a)pyrene-7,8-diol-9,10-epoxide (BPDE), which is responsible for direct DNA damage .

Cis-BP-7,8-DHD exerts its biological effects primarily through the following mechanisms:

  • DNA Intercalation : Cis-BP-7,8-DHD binds covalently to DNA, particularly targeting the N2 atom of guanine. This binding distorts the double helix structure and leads to mutations . The compound is known to induce guanine to thymine transversions in genes such as p53, a crucial tumor suppressor .
  • Mutagenesis : The interaction with DNA can result in genetic mutations that contribute to carcinogenesis. Studies have shown that over 50% of human tumors harbor mutations in the p53 gene due to such interactions .

Biological Effects

The biological activity of cis-BP-7,8-DHD has been extensively studied in various models:

In Vitro Studies

  • Hepatocyte Studies : Isolated rat hepatocytes exposed to cis-BP-7,8-DHD showed increased levels of DNA adducts and mutations compared to controls .
  • Cell Line Studies : Human lung cell lines treated with cis-BP-7,8-DHD exhibited elevated oxidative stress markers and apoptosis .

In Vivo Studies

  • Animal Models : Mice administered with cis-BP-7,8-DHD demonstrated a significant increase in tumor incidence in lung tissues compared to untreated controls .
  • Genotoxicity Tests : Cis-BP-7,8-DHD has been shown to induce chromosomal aberrations in bone marrow cells of treated rodents .

Case Studies

Several case studies highlight the implications of cis-BP-7,8-DHD exposure:

  • A study involving workers exposed to polycyclic aromatic hydrocarbons showed a correlation between elevated levels of cis-BP-7,8-DHD and increased lung cancer rates .
  • Research on environmental samples indicated that soils contaminated with BaP derivatives contained significant amounts of cis-BP-7,8-DHD, correlating with higher mutagenic activity in bioassays .

Detoxification Mechanisms

The human body employs various detoxification pathways to mitigate the effects of cis-BP-7,8-DHD:

  • Sulfotransferases Activity : Enzymes such as SULT1A1 play a crucial role in detoxifying benzo(a)pyrene metabolites by sulfonation .
  • Aldo-Keto Reductases : These enzymes can reduce benzo(a)pyrene derivatives back to less reactive forms, thereby reducing their mutagenic potential .

Q & A

Q. What are the primary metabolic pathways of cis-benzo[a]pyrene-7,8-dihydrodiol (BP-diol), and how do they contribute to genotoxicity?

BP-diol undergoes enzymatic oxidation via dihydrodiol dehydrogenase (DD) to form benzo[a]pyrene-7,8-dione (BPQ), which generates reactive oxygen species (ROS) via redox cycling. ROS induce DNA strand scission and fragmentation, detectable via agarose gel electrophoresis and phi X174 DNA nicking assays . Alternatively, cytochrome P450 enzymes (e.g., CYP1A1) metabolize BP-diol into the highly carcinogenic anti-BPDE (7,8-dihydrodiol-9,10-epoxide), which forms DNA adducts. Methodologically, enzyme inhibition assays (e.g., using indomethacin for DD) and Ames tests (with Salmonella strains) are critical for evaluating mutagenicity .

Q. How can researchers validate the formation of BP-diol-derived DNA adducts in experimental models?

DNA adducts can be quantified using:

  • 32P-postlabeling : Detects bulky adducts like those from anti-BPDE.
  • LC-MS/MS : Provides structural specificity for adducts such as dG-N²-BPDE.
  • Long Quantitative PCR (LQPCR) : Measures DNA damage repair efficiency in XPA-deficient cell lines, which are hypersensitive to BP-diol-induced lesions . In vivo studies in models like brown bullhead catfish (Ictalurus nebulosus) have shown time-dependent adduct formation, peaking at 25–30 days post-exposure .

Q. What cell lines are suitable for studying BP-diol metabolism and toxicity?

  • HepG2 cells : Express epoxide hydrolases (EPHX1/2) and CYP1A1/1B1, enabling full metabolic activation of BP-diol to anti-BPDE .
  • XPA-deficient fibroblasts : Sensitized to DNA damage, ideal for testing repair mechanisms .
  • Primary rat hepatocytes : Used to study ROS generation and DD-mediated BPQ production .

Advanced Research Questions

Q. How do redox-cycling mechanisms of BP-diol metabolites exacerbate oxidative DNA damage?

BPQ generates ROS (e.g., O₂•⁻, •OH) via NADPH-dependent redox cycling, which can be quantified using:

  • Electron paramagnetic resonance (EPR) : Direct detection of radical species.
  • DCFH-DA fluorescence : Measures intracellular ROS levels.
  • Catalase/SOD inhibition assays : Confirm ROS-mediated DNA strand breaks in vitro . Copper ions (Cu²⁺) enhance BPQ’s nuclease activity, causing complete DNA degradation at 10 µM, as shown in phi X174 assays .

Q. What experimental strategies differentiate between dihydrodiol epoxide, quinone, and radical-cation pathways in BP-diol-induced carcinogenesis?

  • Pathway-specific inhibitors :
  • DD inhibitors (e.g., indomethacin) : Block quinone pathway.
  • CYP1A1/1B1 inhibitors (e.g., α-naphthoflavone) : Suppress anti-BPDE formation.
  • Antioxidants (e.g., NAC) : Mitigate radical-cation effects.
    • Isotope-labeled tracers : Track metabolite distribution in hepatocytes .
    • Comet assay vs. LQPCR : Distinguish oxidative (OxyDNA) vs. adduct-specific (LQPCR) damage .

Q. How can computational models predict the carcinogenic potential of BP-diol metabolites?

  • Molecular docking simulations : Evaluate binding affinities of BP-diol derivatives to DNA (e.g., dG-N²-BPDE) or enzymes like CYP1A1.
  • QSAR models : Corrogate metabolic activation rates with adduct stability.
  • In silico toxicity platforms (e.g., OECD QSAR Toolbox) : Predict mutagenicity based on structural analogs .

Q. What chemopreventive agents effectively inhibit BP-diol-mediated DNA damage, and what mechanisms are involved?

  • Chlorophyllin : Binds to anti-BPDE, preventing DNA adduct formation (IC₅₀: 10–50 µM in Ames tests) .
  • Epigallocatechin gallate (EGCG) : Scavenges ROS and upregulates NRF2-mediated detoxification genes.
  • AhR antagonists (e.g., CH223191) : Block CYP1A1 induction, reducing anti-BPDE synthesis .

Methodological Considerations

Q. What are the limitations of current assays for detecting BP-diol-induced DNA damage, and how can they be addressed?

  • Comet assay : Fails to detect bulky adducts; combine with 32P-postlabeling for comprehensive analysis.
  • Ames test : Underestimates quinone pathway effects; supplement with EPR for ROS quantification.
  • Cell-free systems (e.g., phi X174 DNA) : Lack repair machinery; validate findings in XPA-proficient/repair-deficient cell pairs .

Q. How do researchers control for enantiomeric specificity in BP-diol metabolism studies?

  • Chiral chromatography : Separate (−)- and (+)-BP-diol enantiomers.
  • Enantiomer-specific probes : Use isotopically labeled standards (e.g., [¹⁴C]-BP-diol) in microsomal assays.
  • Knockout models (e.g., CYP1A1⁻/⁻) : Confirm enzyme stereoselectivity .

Data Contradictions & Resolution

Q. Why do some studies report conflicting mutagenicity potencies for BPQ vs. anti-BPDE?

BPQ is a direct mutagen (Ames test TA104 EC₅₀: 0.1 µM) but 10–5,500× weaker than anti-BPDE due to differences in DNA adduct stability. Discrepancies arise from:

  • Redox conditions : NADPH/Cu²⁺ enhances BPQ’s nuclease activity.
  • Cell type variability : Hepatocytes (high DD activity) vs. bacterial systems (low ROS scavenging) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.